3-Aminobenzenesulfonic acid

Catalog No.
S535057
CAS No.
121-47-1
M.F
C6H7NO3S
M. Wt
173.19g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobenzenesulfonic acid

CAS Number

121-47-1

Product Name

3-Aminobenzenesulfonic acid

IUPAC Name

3-aminobenzenesulfonic acid

Molecular Formula

C6H7NO3S

Molecular Weight

173.19g/mol

InChI

InChI=1S/C6H7NO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)

InChI Key

ZAJAQTYSTDTMCU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N

Solubility

less than 1 mg/mL at 72° F (NTP, 1992)

Synonyms

3-aminobenzenesulfonic acid, metanilic acid, metanilic acid, monosodium salt

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N

Synthesis of Conductive Polymers

3-Aminobenzenesulfonic acid has been employed in the synthesis of conductive polymers, specifically sulfonated polyanilines. These polymers possess unique properties that make them valuable for various applications in electronics and biosensors. A study published in the journal ACS Applied Materials & Interfaces demonstrated the successful incorporation of 3-aminobenzenesulfonic acid into polyaniline chains, resulting in cytocompatible polymers for potential neural tissue engineering applications [].

Development of Biosensors

The interesting properties of 3-aminobenzenesulfonic acid have also been harnessed in the fabrication of novel biosensors. Researchers have explored its use in creating glucose biosensors with an enlarged active surface area and enhanced conductivity. This was reported in a publication within the International Journal of Electrochemical Science, where the biosensor exhibited excellent performance in detecting glucose levels [].

3-Aminobenzenesulfonic acid, also known as metanilic acid, is an aromatic sulfonic acid with the molecular formula C6H7NO3SC_6H_7NO_3S and a molecular weight of approximately 173.19 g/mol. It appears as a white powder or small colorless needles, and it is characterized by its weak solubility in water, being less than 1 mg/mL at 72°F . This compound is an important intermediate in the synthesis of various chemicals, particularly in the dye industry.

  • Acute Toxicity: Oral LD50 (rat) > 2000 mg/kg []
  • Skin Irritation: Can cause skin irritation []
  • Eye Irritation: Can cause eye irritation []

  • Acid-Base Reactions: It reacts weakly with both acids and bases due to the presence of an amino group and a sulfonic acid group, which can donate and accept protons respectively .
  • Azo Coupling: This compound is utilized in the production of azo dyes through coupling reactions with diazonium salts .
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

3-Aminobenzenesulfonic acid exhibits various biological activities:

  • Antimicrobial Properties: It has been studied for its potential antimicrobial effects, making it useful in pharmaceutical applications .
  • Toxicity: Exposure to this compound may lead to irritation of the skin and mucous membranes. Inhalation or contact with acids can produce toxic fumes, indicating potential health hazards .

Several methods are available for synthesizing 3-aminobenzenesulfonic acid:

  • Sulfonation of Aniline: The most common method involves the sulfonation of aniline using sulfuric acid or oleum, followed by hydrolysis to yield 3-aminobenzenesulfonic acid .
  • Catalytic Methods: Recent advancements include catalytic methods that offer more efficient pathways for synthesis .

3-Aminobenzenesulfonic acid has a wide range of applications:

  • Dye Manufacturing: It is primarily used as an intermediate in the production of azo dyes and other synthetic dyes .
  • Pharmaceuticals: The compound serves as a precursor for various pharmaceuticals, especially sulfa drugs .
  • Chemical Industry: It is used in the synthesis of fine chemicals and other industrial applications .

Studies on the interactions of 3-aminobenzenesulfonic acid have shown its compatibility with various reagents used in dye synthesis. Its reactivity profile indicates that it can participate in electrophilic aromatic substitution reactions, which are crucial for creating complex dye structures. Additionally, its interactions with biological systems have been explored concerning its antimicrobial properties and potential toxicity .

Several compounds share structural similarities with 3-aminobenzenesulfonic acid. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Sulfanilic AcidC6H7NO3SC_6H_7NO_3SIsomer of 3-aminobenzenesulfonic acid; used similarly in dye production.
AnilineC6H7NC_6H_7NA simpler amine; serves as a precursor for many dyes but lacks the sulfonic group.
p-Aminobenzoic AcidC7H9NO2C_7H_9NO_2Used in pharmaceuticals; has different solubility and reactivity profiles.
4-Aminobenzenesulfonic AcidC6H7NO3SC_6H_7NO_3SSimilar structure but differs in the position of amino group; used in similar applications.

Physical Description

3-aminobenzene sulfonic acid appears as white powder. Small colorless needles; toxic.

XLogP3

-0.2

Density

1.69 (NTP, 1992)

Appearance

3-aminobenzene sulfonic acid appears as white powder. Small colorless needles; toxic.

Melting Point

Decomposes without melting (NTP, 1992)

UNII

OT03NUM20P

Related CAS

1126-34-7 (mono-hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

121-47-1

Wikipedia

Metanilic acid

General Manufacturing Information

Benzenesulfonic acid, 3-amino-: ACTIVE

Dates

Modify: 2023-08-15

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